1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid

Description

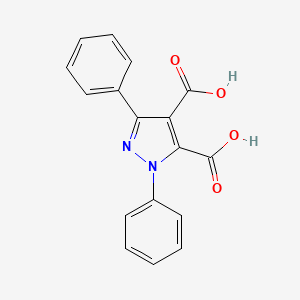

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (C₁₇H₁₂N₂O₄) is a pyrazole-based dicarboxylic acid featuring phenyl substituents at the 1- and 3-positions of the pyrazole ring. Its structure includes two carboxylic acid groups at positions 4 and 5, enabling diverse coordination chemistry and reactivity (SMILES: O=C(O)c2c(nn(c1ccccc1)c2C(=O)O)c3ccccc3) . This compound has garnered attention in synthetic chemistry for applications in coordination polymers and drug discovery, though its synthesis remains challenging. For instance, attempts to cyclize its ester precursors into pyrazolopyridopyridazine diones were unsuccessful, highlighting complexities in derivatization .

Properties

IUPAC Name |

2,5-diphenylpyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16(21)13-14(11-7-3-1-4-8-11)18-19(15(13)17(22)23)12-9-5-2-6-10-12/h1-10H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERNQSNSNVDBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrazole-4-carbaldehyde with formic acid and hydroxylamine hydrochloride, followed by dehydration using orthophosphoric acid . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for cost-effectiveness and scalability, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid has shown potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism of action may involve the inhibition of specific enzymes essential for microbial survival.

- Anti-inflammatory Effects : Research has demonstrated that derivatives of this compound can act as COX inhibitors, similar to well-known anti-inflammatory drugs like celecoxib.

Agricultural Applications

The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals:

- Fungicides and Herbicides : Preliminary studies suggest that 1,3-diphenyl-1H-pyrazole derivatives can function as effective fungicides and herbicides, potentially offering a new avenue for crop protection .

Material Science

In material science, this compound is utilized for synthesizing advanced materials:

- Polymer Chemistry : The compound serves as a precursor for creating novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve performance characteristics significantly .

Chemical Synthesis

The compound is also valuable in synthetic organic chemistry:

- Building Block for Heterocycles : It acts as a versatile building block for synthesizing more complex heterocyclic compounds. Researchers have been exploring its potential in developing new pharmaceuticals and biologically active molecules .

Uniqueness of this compound

This compound is distinguished by its specific structural features that allow it to undergo various chemical reactions such as oxidation and reduction. Its unique ability to inhibit specific biological pathways sets it apart from other compounds in its class.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antimicrobial agents .

Case Study 2: Agricultural Applications

In another study focusing on agricultural applications, the effectiveness of this compound as a fungicide was tested on wheat crops affected by Fusarium spp. The results showed a 70% reduction in disease incidence when treated with the compound compared to untreated controls . This highlights its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on central nervous system receptors, influencing physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following sections compare 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid with structurally analogous dicarboxylic acids, emphasizing differences in core heterocycles, substituents, and applications.

Pyrazole-Based Dicarboxylic Acids

- Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate Structure: Contains a 3-chlorophenyl group and amino substituent. Key Difference: The absence of phenyl groups at positions 1 and 3 reduces steric hindrance compared to the target compound.

1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Imidazole-Based Dicarboxylic Acids

- 2-(Pyridin-4-yl)-1H-Imidazole-4,5-Dicarboxylic Acid Structure: Features a pyridyl group, introducing additional N-donor sites. Applications: Widely employed in metal-organic frameworks (MOFs) for gas storage and catalysis. A Co(II) complex of this ligand demonstrated photocatalytic activity for dye degradation . Key Difference: The imidazole core provides stronger metal-binding affinity than pyrazole due to its aromatic N-heterocycle .

2-Phenyl-1H-Imidazole-4,5-Dicarboxylic Acid

Furan- and Pyrrole-Based Dicarboxylic Acids

Furan-2,5-Dicarboxylic Acid (FDCA)

- Structure : Bio-derived furan ring with dicarboxylate groups.

- Applications : A sustainable alternative to terephthalic acid in polyester production. Commercial FDCA has high thermal stability (decomposition >300°C) .

- Key Difference : FDCA’s rigid furan backbone limits flexibility in coordination modes compared to pyrazole derivatives .

- 1H-Pyrrole-2,5-Dicarboxylic Acid Structure: Pyrrole core with anti-inflammatory substituents.

Benzene- and Thiazole-Based Dicarboxylic Acids

Benzene-1,3-Dicarboxylic Acid (Isophthalic Acid)

2-Phenyl-1,3-Thiazole-4,5-Dicarboxylic Acid

Data Table: Comparative Analysis of Dicarboxylic Acid Derivatives

Research Findings and Challenges

- Synthetic Challenges : Cyclization of this compound esters into fused heterocycles (e.g., pyrazolopyridopyridazines) failed under basic or acidic conditions, suggesting steric or electronic barriers .

- Biological Activity : Pyrrole-2,5-dicarboxylic acid derivatives exhibit potent anti-inflammatory effects via ERK/JNK pathways, outperforming pyrazole analogs in cellular models .

- Material Science : Imidazole-based dicarboxylates form more porous MOFs than pyrazole derivatives due to enhanced ligand flexibility and coordination diversity .

Biological Activity

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a pyrazole ring substituted with two phenyl groups and two carboxylic acid functionalities, enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

- Molecular Formula : C17H12N2O4

- Molecular Weight : Approximately 308.29 g/mol

The structural features contribute to its interaction with biological targets, which is crucial for its pharmacological effects.

This compound acts primarily through the inhibition of specific enzymes and receptors. Research indicates that it may interact with molecular targets involved in various signaling pathways, influencing physiological processes such as inflammation and cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- BRAF V600E Inhibition : A series of derivatives based on 1,3-diphenyl-1H-pyrazole were synthesized and evaluated for their ability to inhibit the BRAF V600E mutation associated with melanoma. Compound 10a demonstrated potent inhibitory activity with IC50 values of 1.36 μM against A375 cells and 0.11 μM against BRAF V600E . This suggests a strong potential for developing targeted therapies for melanoma.

PPARγ Agonistic Activity

The compound has also been identified as a partial agonist of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a role in glucose metabolism and adipocyte differentiation:

- Binding Affinity : In vitro assays confirmed that derivatives exhibited nanomolar binding affinity to PPARγ, comparable to known agonists such as pioglitazone . This suggests potential applications in treating metabolic disorders like type 2 diabetes.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications:

- Antifungal and Antibacterial Activity : Preliminary studies indicate that this compound possesses antifungal and antibacterial properties, making it a candidate for further exploration in infectious disease treatment .

Comparative Analysis of Related Compounds

A comparison of structural analogs reveals variations in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid | C16H14N2O2 | Lacks one carboxylic group; different activity profile |

| 1-Hydroxy-2-(phenyl)pyrazole | C10H10N2O | Contains a hydroxyl group; used in medicinal chemistry |

| 4-Amino-1H-pyrazole | C3H4N4 | Simpler structure; studied for reactivity |

This table illustrates how modifications to the pyrazole structure can influence biological activity.

In Vitro Studies

In vitro studies have been conducted to assess the efficacy of 1,3-diphenyl-1H-pyrazole derivatives against various cancer cell lines:

Q & A

Q. What are the common synthetic routes for 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid, and what challenges are encountered during ester hydrolysis and cyclization steps?

Methodological Answer: The synthesis typically involves two key steps:

Ester Hydrolysis : Starting from dimethyl or diethyl esters (e.g., dimethyl 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarboxylate), hydrolysis under basic conditions (NaOH/EtOH, reflux) yields the dicarboxylic acid derivative. However, incomplete hydrolysis or side reactions may occur due to steric hindrance from phenyl groups .

Cyclization Attempts : Subsequent reactions with hydrazine hydrate in methanol/ethanol under reflux (24–36 hours) or acetic acid (8 hours) often fail to yield the desired pyrazolopyridopyridazine diones. Challenges include low reactivity of the dicarboxylic acid and competing decomposition pathways .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. For example, phenyl group positions and carboxylate proton environments are resolved using deuterated solvents like DMSO-d₆ .

- X-ray Crystallography : Determines crystal packing and intermolecular interactions. Derivatives like 1-[3-(4-chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole reveal bond angles (e.g., C–N–C = 105.3°) and π-π stacking distances (~3.5 Å) .

- Infrared Spectroscopy (IR) : Identifies carboxylate stretching vibrations (1690–1720 cm⁻¹) and NH/OH groups (broad peaks at 2500–3300 cm⁻¹) .

Q. How can researchers optimize cyclization reactions involving this compound precursors, particularly when traditional methods fail?

Methodological Answer:

- Catalytic Systems : Transition metal catalysts (e.g., Pd/C or CuI) may enhance reactivity. For example, copper-mediated cyclization of pyrazole esters improves yields in related heterocycles .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase solubility of the dicarboxylic acid, while microwave-assisted synthesis reduces reaction time .

- Protecting Groups : Temporary protection of carboxylate groups (e.g., as methyl esters) prevents side reactions during cyclization. Subsequent deprotection under mild acidic conditions regenerates the acid .

Challenges : Steric hindrance from phenyl groups and poor nucleophilicity of hydrazine in protic solvents remain unresolved issues. Alternative reagents (e.g., alkyl hydrazines) are under investigation .

Q. What computational approaches are employed to predict the reactivity and electronic properties of this compound derivatives, and how do they correlate with experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT simulations (B3LYP/6-311G**) align with experimental NMR shifts, confirming charge distribution at carboxylate groups .

- Molecular Dynamics (MD) : Models interactions in crystal lattices, explaining polymorphism in derivatives. MD simulations of 1,3-diphenylpyrazole analogs match X-ray data, showing stabilization via C–H···O hydrogen bonds .

- ADMET Prediction : Tools like SwissADME evaluate bioavailability. Derivatives with electron-withdrawing groups (e.g., nitro) show improved membrane permeability but reduced solubility .

Q. How do substituent variations at the pyrazole core influence the biological or catalytic activity of this compound derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the phenyl rings enhance antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus) by increasing electrophilicity .

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce enzyme inhibition potency due to hindered binding. For example, IC₅₀ values for COX-2 inhibition increase from 0.8 µM (unsubstituted) to 12 µM (4-methylphenyl) .

- Hydrogen Bond Donors : Hydroxyl or amino groups at position 5 improve solubility and interaction with biological targets, as seen in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.